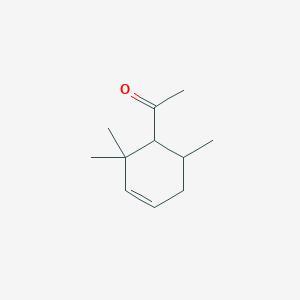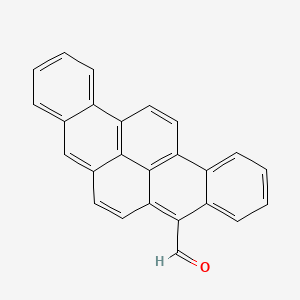![molecular formula C22H42O6 B13808427 Bis[2-(2-ethylbutoxy)ethyl] adipate CAS No. 7790-07-0](/img/structure/B13808427.png)
Bis[2-(2-ethylbutoxy)ethyl] adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(2-ethylbutoxy)ethyl] adipate is an organic compound primarily used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly known for its compatibility with various polymers, making it a valuable additive in the production of plastics, rubber, and other synthetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-ethylbutoxy)ethyl] adipate typically involves the esterification of adipic acid with 2-(2-ethylbutoxy)ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, washed, and purified to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and precise temperature control. After the reaction, the product is subjected to distillation to remove any unreacted starting materials and by-products. The purified compound is then collected and stored for further use.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(2-ethylbutoxy)ethyl] adipate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of adipic acid and 2-(2-ethylbutoxy)ethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Adipic acid and 2-(2-ethylbutoxy)ethanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Bis[2-(2-ethylbutoxy)ethyl] adipate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Investigated for its potential use in biodegradable materials and its interactions with biological systems.
Medicine: Studied for its biocompatibility and potential use in medical devices and drug delivery systems.
Industry: Widely used in the production of plastics, rubber, artificial leather, and cable materials due to its ability to improve flexibility and durability.
Mechanism of Action
The primary mechanism by which Bis[2-(2-ethylbutoxy)ethyl] adipate exerts its effects is through its role as a plasticizer. By integrating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced workability and durability of the material. The compound’s molecular structure allows it to interact effectively with various polymers, making it a versatile additive.
Comparison with Similar Compounds
Similar Compounds
- Bis[2-(2-butoxyethoxy)ethyl] adipate
- Bis(2-ethylhexyl) adipate
- Di(2-ethylhexyl) phthalate
Comparison
Bis[2-(2-ethylbutoxy)ethyl] adipate is unique in its specific ester structure, which provides a balance of flexibility and compatibility with different polymers. Compared to Bis[2-(2-butoxyethoxy)ethyl] adipate, it offers improved low-temperature performance. When compared to Bis(2-ethylhexyl) adipate and Di(2-ethylhexyl) phthalate, it exhibits better biodegradability and lower toxicity, making it a more environmentally friendly option.
Properties
CAS No. |
7790-07-0 |
|---|---|
Molecular Formula |
C22H42O6 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
bis[2-(2-ethylbutoxy)ethyl] hexanedioate |
InChI |
InChI=1S/C22H42O6/c1-5-19(6-2)17-25-13-15-27-21(23)11-9-10-12-22(24)28-16-14-26-18-20(7-3)8-4/h19-20H,5-18H2,1-4H3 |
InChI Key |
VHCPQIOKWWQIRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COCCOC(=O)CCCCC(=O)OCCOCC(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


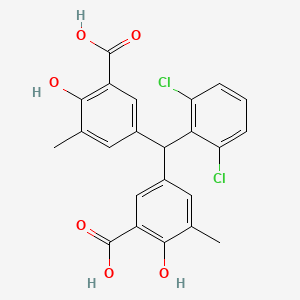
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)
![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)
![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)

![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)
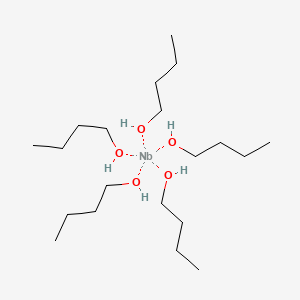

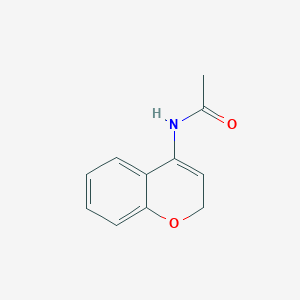
![2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B13808400.png)
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)

